7-Methyl-1H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-8-6-4-9-10-7(5)6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQZVNXIXXFCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735132 | |
| Record name | 7-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130309-70-4 | |
| Record name | 7-Methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Pyrazolopyridine Heterocycles in Drug Discovery and Chemical Biology
Pyrazolopyridine derivatives constitute a class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and chemical biology owing to their diverse pharmacological activities. ontosight.aiontosight.ai The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring creates a scaffold with unique physicochemical properties that can be readily modified to optimize interactions with biological targets. ontosight.ai Researchers have extensively explored this structural motif, leading to the discovery of compounds with a wide spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. ontosight.aiontosight.airesearchgate.net
The versatility of the pyrazolopyridine core lies in its ability to serve as a bioisostere for other important heterocycles, such as purines. This structural mimicry allows pyrazolopyridine derivatives to interact with enzymes and receptors that recognize purine-based substrates, such as kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy. nih.govresearchgate.net The pyrazolo[3,4-b]pyridine scaffold, in particular, is considered a privileged fused heterocycle in medicinal chemistry. researchgate.netrsc.org Its derivatives have been investigated as PIM-1 kinase inhibitors, antimicrobial agents, and antimalarial agents, among other applications. researchgate.netnih.gov
The development of synthetic methodologies to access a diverse range of substituted pyrazolopyridines has been a key driver of research in this area. The ability to introduce various functional groups at different positions of the heterocyclic core allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. This has led to the generation of large libraries of pyrazolopyridine derivatives for high-throughput screening and the identification of lead compounds for further development.
Historical Development and Significance of Pyrazolo 4,3 B Pyridine Research
The exploration of pyrazolopyridine chemistry dates back over a century, with the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine reported in 1908. mdpi.com This initial discovery laid the groundwork for subsequent investigations into the synthesis and properties of this class of compounds. Early research focused on developing synthetic routes to access the various isomers of pyrazolopyridines and understanding their fundamental chemical reactivity.
A significant milestone in the field was the recognition of the pyrazolopyrimidine scaffold, a related structure, as a bioisostere of adenine, a key component of nucleic acids and ATP. researchgate.net This insight propelled the investigation of pyrazolopyrimidines and, by extension, pyrazolopyridines as potential inhibitors of enzymes that interact with adenine, such as kinases. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has been extensively studied for its potential as a kinase inhibitor. nih.govresearchgate.net
The development of new synthetic methods, such as the Vilsmeier-Haack reaction and cascade cyclization reactions, has significantly advanced the field, allowing for the efficient construction of complex pyrazolo[3,4-b]pyridine frameworks. nih.govresearchgate.net These advancements have enabled the synthesis of a wide array of derivatives with diverse substitution patterns, facilitating the exploration of their structure-activity relationships (SAR). The ongoing research into pyrazolo[4,3-b]pyridines and their analogues continues to uncover novel compounds with promising biological activities, highlighting the enduring significance of this heterocyclic system in medicinal chemistry.
Specific Academic Interest and Research Trajectories of 7 Methyl 1h Pyrazolo 4,3 B Pyridine Derivatives
Annulation Strategies for Pyrazolo[4,3-b]pyridine Core Construction
The construction of the pyrazolo[4,3-b]pyridine scaffold is predominantly achieved through two main retrosynthetic approaches: forming the pyridine ring onto a pre-existing pyrazole (B372694) intermediate or, conversely, constructing the pyrazole ring onto a functionalized pyridine backbone.
Pyridine Ring Formation onto Pre-functionalized Pyrazole Intermediates
A prevalent strategy for synthesizing pyrazolo[4,3-b]pyridines involves the annulation of a pyridine ring onto a 5-aminopyrazole derivative. nih.gov This approach leverages the nucleophilic character of the amino group and the adjacent C4 position of the pyrazole ring to react with various biselectrophilic reagents, thereby constructing the fused pyridine ring.
Key methods include:
Reaction with α,β-Unsaturated Carbonyl Compounds: 5-Aminopyrazoles can be condensed with α,β-unsaturated ketones or aldehydes to form the pyrazolo[4,3-b]pyridine core. For instance, the reaction of 5-amino-1-phenylpyrazole (B52862) with appropriately substituted α,β-unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl4) has been employed to synthesize various 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com
Gould-Jacobs Reaction: The Gould-Jacobs reaction, traditionally used for quinoline (B57606) synthesis, can be adapted to form the pyrazolo[4,3-b]pyridine skeleton. This involves the reaction of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate or similar reagents, followed by cyclization and subsequent functional group manipulation. nih.gov
Reaction with Alkynyl Aldehydes: A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, promoted by agents like silver, iodine, or N-bromosuccinimide (NBS), provides a versatile route to functionalized pyrazolo[3,4-b]pyridines. nih.gov This method allows for the selective introduction of halogen atoms, which can be further modified. nih.gov
Pyrazole Ring Formation onto Functionalized Pyridine Scaffolds
Although less common, the formation of the pyrazole ring onto a functionalized pyridine core is another viable synthetic route. nih.govresearchgate.net This strategy typically involves a pyridine derivative bearing reactive functional groups at adjacent positions, which can then undergo cyclization with a hydrazine (B178648) derivative.
A notable example involves the treatment of 2-halo-3-substituted pyridines with hydrazine. cdnsciencepub.com The reaction proceeds through nucleophilic displacement of the halogen by hydrazine, followed by an intramolecular condensation involving the 3-substituent (such as a cyano or acyl group) to close the pyrazole ring. cdnsciencepub.com For instance, 2-chloro-3-cyanopyridines react with hydrazine to yield 3-amino-1H-pyrazolo[3,4-b]pyridines. cdnsciencepub.com
Another approach utilizes 3-acylpyridine N-oxide tosylhydrazones. nih.gov These precursors, upon treatment with an electrophilic additive and a base, undergo cyclization to form a mixture of pyrazolo[3,4-b]pyridines and their pyrazolo[4,3-c]pyridine regioisomers. nih.gov The regiochemical outcome can be influenced by the choice of electrophile and solvent. nih.gov
Contemporary Synthetic Protocols for Substituted Pyrazolo[4,3-b]pyridines
Modern synthetic chemistry has introduced several innovative and efficient protocols for the synthesis and functionalization of the pyrazolo[4,3-b]pyridine scaffold, including one-pot reactions, transition metal-catalyzed cross-couplings, and novel cyclization mechanisms.
One-Pot and Multicomponent Reaction Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. A notable one-pot synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. nih.gov This method involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, where the azo-coupling, deacylation, and pyrazole ring annulation steps are combined in a single pot. nih.gov
Another efficient approach involves a three-component reaction of a phenylhydrazine, an aldehyde, ethyl acetoacetate, and malononitrile (B47326) to first form a 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile intermediate. rsc.org This intermediate then reacts with an aniline (B41778) in the presence of an amorphous carbon-supported sulfonic acid catalyst to yield pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds through a sequential opening/closing cascade reaction. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazolo[4,3-b]pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of the pyrazolo[4,3-b]pyridine core, allowing for the introduction of a wide range of substituents. Halogenated pyrazolo[4,3-b]pyridines, such as 7-bromo-1H-pyrazolo[4,3-b]pyridine, serve as versatile precursors for these transformations. chemicalbook.com
Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are commonly employed to introduce aryl, alkynyl, and amino groups, respectively. For example, the Suzuki coupling of a halogenated pyrazolo[3,4-b]pyridine with a phenylboronic acid, catalyzed by PdCl2(PPh3)2, has been demonstrated. nih.gov These reactions are crucial for building molecular diversity and synthesizing targeted analogs for structure-activity relationship studies.
Novel Cyclization and Rearrangement Mechanisms in Pyrazolo[4,3-b]pyridine Synthesis
Research into the synthesis of pyrazolo[4,3-b]pyridines has led to the discovery of novel cyclization pathways and unexpected rearrangements. For example, during a one-pot synthesis from 2-chloro-3-nitropyridines, an unusual C-to-N migration of an acetyl group was observed. nih.gov Elucidation of such mechanisms, often supported by the isolation of intermediates and NMR studies, is crucial for understanding the reaction pathways and optimizing reaction conditions. nih.gov
Another innovative method involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov The reaction proceeds through the activation of the pyridine ring by an electrophile, followed by intramolecular nucleophilic attack of the hydrazone nitrogen at either the C2 or C4 position of the pyridine ring. Subsequent elimination leads to the formation of the aromatic pyrazolopyridine system. nih.gov This strategy provides a mild alternative to methods requiring harsh conditions for introducing a leaving group on the pyridine ring. nih.gov
Chemo- and Regioselective Synthesis of this compound Analogs
The synthesis of substituted pyrazolo[4,3-b]pyridines presents a significant challenge in controlling regioselectivity, which is crucial for determining the final properties of the molecule. The formation of the bicyclic system can be approached by either constructing a pyridine ring onto a pre-existing pyrazole or by forming a pyrazole ring from a functionalized pyridine precursor. mdpi.com The latter approach, starting from substituted pyridines, is common for this class of compounds.
A prominent strategy involves the annulation of a pyrazole ring onto a functionalized pyridine core. mdpi.com For instance, an efficient method has been developed starting from readily available 2-chloro-3-nitropyridines. nih.gov This process proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. researchgate.net The regiochemical outcome is dictated by the initial substitution pattern of the pyridine ring and the nature of the subsequent cyclization reaction.
When using non-symmetrical reagents, the potential for forming multiple regioisomers arises. The selectivity often depends on the relative electrophilicity of different reactive sites within the intermediates. For the related pyrazolo[3,4-b]pyridine isomer, studies have shown that using a non-symmetrical 1,3-dicarbonyl compound can lead to two different regioisomers, with the product ratio depending on the electronic properties of the carbonyl groups. nih.gov A similar principle applies to the pyrazolo[4,3-b]pyridine core, where careful selection of precursors is essential to direct the synthesis towards the desired isomer, such as the 7-methyl derivative.
Furthermore, the choice of reagents and reaction conditions can be leveraged to achieve chemoselectivity, enabling the synthesis of diverse analogs. For example, in the synthesis of the isomeric pyrazolo[3,4-b]pyridines, a switchable method using silver, iodine, or N-Bromosuccinimide (NBS) allows for the selective formation of non-halogenated or halogenated products from the same set of starting materials (5-aminopyrazoles and alkynyl aldehydes). nih.gov This highlights how specific reagents can activate different reaction pathways to yield functionally distinct molecules. The choice between a one-pot or a stepwise reaction protocol can also significantly influence the chemo- and regioselective outcome of the synthesis. nih.gov
A specific method for synthesizing a closely related analog, 7-bromo-1H-pyrazolo[4,3-b]pyridine, starts from N-(4-bromo-2-methylpyridin-3-yl)acetamide. chemicalbook.com The reaction proceeds via treatment with potassium acetate (B1210297) and acetic anhydride, followed by cyclization induced by isopentyl nitrite. chemicalbook.com This demonstrates a regioselective pathway to a 7-substituted pyrazolo[4,3-b]pyridine, where the substitution pattern of the initial pyridine dictates the final position of the substituent. Adapting this method by starting with N-(2,4-dimethylpyridin-3-yl)acetamide would be a targeted approach for the synthesis of this compound.
| Starting Material | Key Reagents/Catalysts | Primary Outcome/Selectivity Control | Reference |
|---|---|---|---|
| 2-Chloro-3-nitropyridines | Arenediazonium tosylates, Pyrrolidine | Forms pyrazolo[4,3-b]pyridines with electron-withdrawing groups via a modified Japp–Klingemann reaction. | nih.govresearchgate.net |
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | Isopentyl nitrite, Acetic anhydride | Regioselective formation of the pyrazole ring to yield 7-bromo-1H-pyrazolo[4,3-b]pyridine. | chemicalbook.com |
| 5-Aminopyrazoles and Alkynyl Aldehydes | Ag, I₂, or NBS | Switchable chemoselectivity for halogenated vs. non-halogenated pyrazolo[3,4-b]pyridines (isomer). | nih.gov |
| Active Methylene Reagents and Phenylisothiocyanate | Methylhydrazine | One-pot vs. stepwise protocols affect the chemo- and regioselectivity of pyrazole formation. | nih.gov |
Sustainable and Efficient Synthetic Routes to Pyrazolo[4,3-b]pyridines
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for heterocyclic compounds, including pyrazolo[4,3-b]pyridines. The focus is on improving efficiency by minimizing steps, reducing waste, and using less hazardous materials.
One-pot synthesis protocols are a cornerstone of efficient synthesis. A method for producing pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines exemplifies this by combining azo-coupling, deacylation, and pyrazole ring annulation steps in a single procedure, which enhances operational simplicity. nih.gov Such multi-component reactions are highly valued for their ability to construct complex molecules from simple precursors in a single step, which is a key tenet of green chemistry. nih.gov
The use of environmentally benign catalysts is another critical aspect of sustainable synthesis. For the construction of related pyrazolo[3,4-b]pyridine derivatives, Zirconium(IV) chloride (ZrCl₄) has been employed as a green Lewis acid catalyst. mdpi.com Its advantages include low toxicity, high availability, low cost, and stability in air and water, making it a sustainable alternative to more hazardous catalysts. mdpi.com
Recent advances in synthetic chemistry are paving the way for even more sustainable methods that could be applied to pyrazolo[4,3-b]pyridine synthesis. These include protocols that avoid exogenous oxidants and metal catalysts entirely. For example, electrochemically induced C–H/N–H cross-coupling reactions have been developed for other nitrogen heterocycles, offering a sustainable pathway for functionalization. acs.org Similarly, mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, represents a solvent-minimized, sustainable approach. acs.org A mechanoredox system has been successfully used for the halogenation of aryl diazonium salts without the need for a metal catalyst, showcasing a technique with broad potential applicability. acs.org
Efficient C-C bond-forming reactions are also vital for the synthesis of complex analogs. The Suzuki-Miyaura cross-coupling reaction is a powerful and efficient tool for creating C-C bonds and has been used to synthesize various substituted thieno[3,2-b]pyridines, a related heterocyclic system. mdpi.com This highlights its potential for efficiently diversifying the pyrazolo[4,3-b]pyridine scaffold.
| Methodology | Key Features | Example/Application | Reference |
|---|---|---|---|
| One-Pot Japp–Klingemann Reaction | Combines multiple synthetic steps; operational simplicity. | Synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines. | nih.gov |
| Green Lewis Acid Catalysis | Low toxicity, stable, and readily available catalyst. | ZrCl₄ used in the synthesis of pyrazolo[3,4-b]pyridine derivatives. | mdpi.com |
| Electrochemical Synthesis | Avoids exogenous oxidants and metal catalysts. | C–H/N–H cross-coupling for functionalizing imidazopyridines. | acs.org |
| Mechanochemistry (Ball Milling) | Solvent-minimized, metal-catalyst-free reactions. | Mechanoredox system for Sandmeyer-type reactions. | acs.org |
| Suzuki-Miyaura Cross-Coupling | Efficient C-C bond formation for diversification. | Synthesis of 3-arylthieno[3,2-b]pyridines. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.
For this compound, specific chemical shifts (δ) and coupling constants (J) are expected. The ¹H NMR spectrum would feature distinct signals for the aromatic protons on the bicyclic core, the N-H proton of the pyrazole ring, and the protons of the methyl group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and splitting patterns dictated by their position on the pyridine ring and coupling with adjacent protons. The N-H proton is often observed as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration. The methyl group protons would appear as a sharp singlet in the upfield region (around δ 2.4 ppm). researchgate.net
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The spectra of pyrazolo[4,3-b]pyridine analogs show characteristic signals for the carbons of the fused heterocyclic rings, typically in the δ 110-160 ppm range. nih.gov The methyl carbon would resonate at a much higher field. The analysis of spectra from various structural analogs, such as those detailed in the synthesis of ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, provides a reliable reference for assigning the spectral features of the title compound. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Structural Analog, Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in CDCl₃. nih.gov
| Assignment | ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) |
| H-Ar (Pyridine Ring) | 9.11 (d), 8.25 (s) | C-Ar (Pyridine Ring) | 145.0, 142.4, 131.8, 124.7 (q), 116.6 (q) |
| H-Ar (Phenyl Ring) | 7.75-7.69 (m), 7.39-7.30 (m) | C-Ar (Pyrazole Ring) | 137.5, 134.1, 134.0 |
| CH₂ (Ethyl) | 4.64 (q) | C-Ar (Phenyl Ring) | 162.6 (d), 125.7 (d), 117.1 (d) |
| CH₃ (Ethyl) | 1.53 (t) | CF₃ | 123.5 (q) |
| C=O | 160.8 | ||
| CH₂ (Ethyl) | 61.9 | ||
| CH₃ (Ethyl) | 14.4 |
Note: Data is for a substituted analog and serves as a reference for the core scaffold's spectral regions. d=doublet, s=singlet, t=triplet, q=quartet, m=multiplet.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound, the empirical formula is C₇H₇N₃. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be used to detect the protonated molecule [M+H]⁺. The precise theoretical mass of this ion can be calculated using the most abundant isotopes of carbon, hydrogen, and nitrogen. The experimentally measured m/z value is then compared to the calculated value. A match within a small tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. Studies on related pyrazolo[4,3-b]pyridine derivatives consistently use HRMS to confirm the successful synthesis of the target compounds, demonstrating the reliability of this technique. nih.gov
Table 2: HRMS Data for Confirmation of Molecular Formula.
| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
| This compound | C₇H₇N₃ | [M+H]⁺ | 134.0713 | Expected | N/A |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₆H₁₁N₅O₄ | [M+H]⁺ | 338.0884 | 338.0881 | nih.gov |
| Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₆H₁₁F₄N₃O₂ | [M+H]⁺ | 354.0860 | 354.0861 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibration of the pyrazole ring is expected to appear as a moderate to sharp band in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations from the fused aromatic rings are expected in the 1400-1650 cm⁻¹ region. Finally, C-H bending vibrations provide further structural information in the fingerprint region (below 1400 cm⁻¹). Spectroscopic characterization of new haloaminopyrazole derivatives and pyridazinones confirms these general absorption regions for related heterocyclic systems. nih.govmdpi.com
Table 3: Expected Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Pyrazole) | Stretching | 3100 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=N / C=C (Ring) | Stretching | 1400 - 1650 |
| C-H | Bending | 1000 - 1400 |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and revealing intermolecular interactions that govern the crystal packing.
While a crystal structure for this compound itself is not publicly available, numerous structures of its analogs have been reported. nih.govresearchgate.netresearchgate.net These studies show that the pyrazolo[4,3-b]pyridine core is nearly planar. The crystal packing is often dominated by intermolecular hydrogen bonds, for instance, between the pyrazole N-H of one molecule and a nitrogen atom or an electronegative substituent on an adjacent molecule. mdpi.com Pi-stacking interactions between the aromatic rings also frequently contribute to the stability of the crystal lattice. Analysis of these analogs provides a clear picture of the expected solid-state conformation and packing motifs for the title compound.
Table 4: Representative Crystallographic Data for an Analog, Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.6521(4) |
| b (Å) | 12.3962(5) |
| c (Å) | 12.5592(5) |
| α (°) | 90 |
| β (°) | 99.887(2) |
| γ (°) | 90 |
| Volume (ų) | 1634.33(11) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like π) to higher-energy orbitals (like π*).
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands characteristic of π → π* transitions. Studies on related pyrazolo[4,3-b]pyridine derivatives show characteristic absorption maxima (λ_max) in the range of 250-350 nm. nih.govresearchgate.net The exact position and intensity of these bands are influenced by the solvent polarity and the nature and position of substituents on the heterocyclic core. For example, extending the conjugation or adding auxochromic groups can lead to a bathochromic (red) shift to longer wavelengths.
Table 5: Representative UV-Vis Absorption Data for Pyrazole and Pyrazolopyridine Analogs.
| Compound Class/Analog | Solvent | λ_max (nm) | Transition Type | Reference |
| Halogenoaminopyrazole Derivatives | Ethanol | 246 - 300 | π → π | nih.gov |
| Pyrazolo[4,3-b]pyridine Derivative (L1) | Thin Film | ~310, ~450 | π → π | researchgate.net |
| Furo[2,3-b]pyridine Derivative | Various | 280 - 385 | π → π, n → π | researchgate.net |
Biological and Pharmacological Profiles of Pyrazolo 4,3 B Pyridine Derivatives, Including 7 Methyl 1h Pyrazolo 4,3 B Pyridine
Oncology and Antiproliferative Activities
Derivatives of the pyrazolo[4,3-b]pyridine and its isomeric pyrazolo[3,4-b]pyridine core have demonstrated considerable potential as anticancer agents. nih.govnih.govnih.gov Research has highlighted their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle. nih.govresearchgate.net
Kinase Inhibition Profiles
The anticancer effects of many pyrazolo[4,3-b]pyridine derivatives are attributed to their ability to inhibit various protein kinases, which are crucial regulators of cell growth and survival.
While specific kinase inhibition data for 7-Methyl-1H-pyrazolo[4,3-b]pyridine is not extensively available in the public domain, research on closely related pyrazolo[3,4-b]pyridine derivatives has revealed potent inhibitory activity against several key kinases implicated in cancer:
CDK2/PIM1: Certain pyrazolo[3,4-b]pyridine derivatives have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Proto-oncogene serine/threonine-protein kinase (PIM-1). researchgate.net Inhibition of these kinases can disrupt the cell cycle and induce apoptosis in cancer cells.
c-Met: The c-Met kinase, a receptor tyrosine kinase, is a known driver of tumor growth and metastasis. 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives have been developed as c-Met inhibitors. nih.gov
TRK: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose dysregulation is linked to various cancers. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of TRKA. rsc.org
PD-1/PD-L1 Interaction: A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. nih.gov One of the most potent compounds, D38, demonstrated an IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay. nih.gov This is a significant finding as blocking the PD-1/PD-L1 pathway is a major strategy in cancer immunotherapy. nih.gov
| Derivative Class | Target Kinase(s) | Key Findings |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives | PD-1/PD-L1 Interaction | Compound D38 showed an IC50 of 9.6 nM in an HTRF assay. nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | CDK2/PIM-1 | Dual inhibitory activity has been reported. researchgate.net |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridine derivatives | c-Met | Identified as inhibitors of this receptor tyrosine kinase. nih.gov |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | Evaluated as inhibitors of Tropomyosin receptor kinase A. rsc.org |
Mechanisms of Action in Cancer Cells: Apoptosis Induction and Cell Cycle Modulation
The antiproliferative effects of pyrazolo[4,3-b]pyridine derivatives are often linked to their ability to induce apoptosis and modulate the cell cycle. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase and trigger apoptosis in breast cancer cell lines. nih.gov This is achieved by increasing the expression of pro-apoptotic genes and suppressing anti-apoptotic genes. nih.gov
In studies on pyrazolo-pyridine and pyrazolo-naphthyridine derivatives, potent compounds were found to decrease the mitochondrial membrane potential and increase the levels of activated caspase-9 and -3/7, confirming the induction of apoptosis in cervical and breast cancer cells. nih.gov
In Vivo Antitumor Efficacy and Preclinical Models
The therapeutic potential of pyrazolo[4,3-b]pyridine derivatives has been demonstrated in preclinical animal models. For example, a 1-sulfonyl-pyrazolo[4,3-b]pyridine c-Met inhibitor exhibited significant anti-tumor activity in a c-Met-driven EBC-1 xenograft mouse model. nih.gov
Anti-Infective Applications
Beyond their use in oncology, pyrazolo[4,3-b]pyridine derivatives have also been investigated for their potential as anti-infective agents.
Antibacterial and Antifungal Activities
Several studies have reported the antibacterial and antifungal properties of pyrazolo[3,4-b]pyridine derivatives. These compounds have shown activity against both anaerobic and aerobic bacteria. nih.govcapes.gov.br For instance, certain derivatives exhibited elevated activity against anaerobic bacteria. nih.gov Molecular hybrids of pyrazolo[3,4-b]pyridine and triazole have been synthesized and shown to possess inhibitory potential against Staphylococcus aureus and Klebsiella pneumoniae. nih.gov
Antiviral Efficacy against Specific Pathogens
The pyrazolo[4,3-b]pyridine scaffold is also a component of molecules with antiviral activity. nih.gov While specific data on this compound is limited, related pyrazolo[4,3-d]pyrimidine nucleosides have been synthesized and tested for their antiviral properties. nih.gov Furthermore, some pyrazole (B372694) derivatives have shown protective effects against the Newcastle disease virus. nih.gov
Antileishmanial Potency
Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated notable efficacy against Leishmania parasites, the causative agents of leishmaniasis. A series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and evaluated for their activity against promastigote forms of Leishmania amazonensis. nih.gov Among these, 3'-diethylaminomethyl-substituted compounds were identified as the most potent, with IC50 values as low as 0.12 µM. nih.gov Quantitative structure-activity relationship (QSAR) studies revealed that the antileishmanial activity was significantly influenced by hydrophobic and steric parameters of the molecules. nih.gov
In another study, a series of pyrazolo(dihydro)pyridines were synthesized and tested for their effectiveness against visceral leishmaniasis. nih.gov Two compounds, 6d and 6j, showed greater activity against intracellular amastigotes than the standard drug, miltefosine (B1683995). nih.gov Further in vivo studies in a Leishmania donovani/BALB/c mouse model showed that compound 6j, administered intraperitoneally, resulted in over 91% and 93% clearance of parasitic burden in the spleen and liver, respectively. nih.gov Notably, a combination of compound 6j with a subcurative dose of miltefosine led to almost complete disease amelioration (>97% inhibition), suggesting a synergistic effect. nih.gov This was associated with an augmented nitric oxide generation and a shift towards a Th1 immune response. nih.gov Mechanistic studies on Leishmania promastigotes indicated that compound 6j induces programmed cell death by causing a loss in mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov
Table 1: Antileishmanial Activity of Selected Pyrazolopyridine Derivatives
Anti-inflammatory and Immunomodulatory Investigations
Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as anti-inflammatory agents. rjpbr.commdpi.com These compounds have shown promise in modulating inflammatory pathways. For instance, a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, INH #1, which inhibits nuclear factor-κB (NF-κB), has demonstrated anti-inflammatory effects in various mouse models of inflammation. nih.gov In a model of acute hepatitis, INH #1 was found to suppress the production of tumor necrosis factor-α (TNF-α) and prevent early death in a dose-dependent manner. nih.gov In collagen-induced arthritis and K/BxN serum-transfer arthritis models, this compound significantly reduced arthritis scores and joint inflammation. nih.gov The mechanism of action appears to involve the inhibition of inflammatory mediators and the suppression of cellular immune responses, including a decrease in dendritic cells in regional lymph nodes and inhibition of antigen-induced interferon-gamma (IFN-γ) production. nih.gov
Similarly, pyrazolo[1,5-a]quinazoline derivatives have been identified as novel anti-inflammatory compounds. mdpi.com By screening a library of these compounds, researchers identified molecules that inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com The most potent compounds, 13i and 16, were predicted to be ligands for several mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, with the highest affinity for JNK3. mdpi.com This suggests that the anti-inflammatory effects of these pyrazoloquinazoline derivatives may be mediated through the MAPK signaling pathway. mdpi.com
Furthermore, other fused pyrazole systems, such as pyrazolo[3,4-c]pyrazoles, have also exhibited both analgesic and anti-inflammatory activities. sciencescholar.us
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Central Nervous System (CNS) Activities and Neuropharmacological Modulations
Pyrazolo[3,4-b]pyridine derivatives have shown potential for treating neurodegenerative disorders, such as Alzheimer's disease. mdpi.comnih.gov Certain structurally related compounds have been reported to possess neuroprotective, antidepressant, and anxiolytic properties. mdpi.com A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid plaques in the brain. Researchers have synthesized novel pyrazolo[3,4-b]pyridines that exhibit affinity for these plaques. mdpi.com Specifically, dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines have demonstrated selective binding to amyloid plaques in brain slices from Alzheimer's disease patients, as observed through fluorescent confocal microscopy. mdpi.com This suggests their potential application as probes for the diagnosis of Alzheimer's disease. mdpi.com
Emerging Therapeutic Areas and Unexplored Biological Pathways
The therapeutic potential of pyrazolo[3,4-b]pyridine derivatives extends beyond the aforementioned areas, with ongoing research exploring their utility in oncology and other fields. nih.gov
Anticancer Activity: Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various kinases involved in cancer progression. nih.gov For example, a series of these derivatives were designed as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation. rsc.org Compound C03 from this series demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 value of 0.304 µM. rsc.org Another study identified pyrazolo[3,4-b]pyridine-based compounds as potent inhibitors of Monopolar spindle kinase 1 (Mps1), a key component of the mitotic checkpoint. nih.gov A representative compound, 31, exhibited a strong inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of cancer cells. nih.gov Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govrsc.orgtriazine sulfonamides have shown strong micromolar anti-proliferative activity in pancreatic cancer cell lines, potentially through the inhibition of AKT2 kinase. mdpi.com
AMPK Activators: A series of pyrazolo[3,4-b]pyridine derivatives were designed and evaluated for their ability to activate adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov Compound 17f from this series showed activation comparable to the known AMPK activator A-769662. nih.gov
The diverse biological activities of pyrazolo[4,3-b]pyridine derivatives underscore the importance of this scaffold in the development of new therapeutic agents for a wide range of diseases. Further exploration of their structure-activity relationships and mechanisms of action will likely lead to the discovery of novel and potent drug candidates.
Structure Activity Relationship Sar Studies and Rational Drug Design for Pyrazolo 4,3 B Pyridine Chemotypes
Elucidation of Key Structural Motifs for Biological Activity
SAR studies have identified several structural features of the pyrazolo[4,3-b]pyridine core that are critical for its biological activity, particularly as kinase inhibitors and receptor modulators.
The bicyclic pyrazolopyridine framework itself is a primary determinant of activity, often acting as a "hinge-binder" in protein kinases. nih.gov The specific arrangement of nitrogen atoms in the pyrazolo[4,3-b]pyridine isomer is crucial. The N1-H of the pyrazole (B372694) ring frequently serves as a critical hydrogen bond donor, interacting with backbone residues in the hinge region of kinases. Consequently, substitution or methylation of this nitrogen can lead to a significant or complete loss of biological activity. nih.gov Likewise, the pyridine (B92270) nitrogen is often involved in forming key interactions with the target protein.
Substitutions at various positions on the scaffold are used to modulate potency, selectivity, and drug-like properties.
Position 3: The amine group at the C3-position is a key functional group that can be modified to explore SAR and can form hydrogen bonds with biological targets. nih.gov
Position 5: This position is often substituted with aryl groups. In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, introducing a 2,3-dimethylphenyl group at C5 led to a substantial improvement in potency and selectivity for FGFR3. thieme-connect.de
Position 6: Modifications at this position can influence activity. For instance, incorporating a methoxy (B1213986) group at C6 contributed to enhanced FGFR3 potency. thieme-connect.de In other series, a trifluoromethyl group at this position has been explored for its unique electronic properties.
Position 7: The 7-position of the pyridine ring is also a critical point for interaction or for defining the molecule's vector towards a specific region of the binding site. While extensive data on the 7-methyl group specifically is limited in publicly available research, substitution at this position is known to be important. For the related pyrazolo[3,4-b]pyridine scaffold, replacing the nitrogen at position 7 with a carbon atom resulted in a significant loss of activity against FGFR, highlighting the electronic and hydrogen-bonding importance of this position. nih.gov Therefore, a methyl group at position 7 would be expected to influence the compound's steric profile and electronic distribution, impacting its binding affinity and selectivity.
The table below summarizes the general importance of different positions on the pyrazolo[4,3-b]pyridine scaffold for biological activity.
Table 1: Key Structural Motifs of the Pyrazolo[4,3-b]pyridine Scaffold and Their Functional Roles
| Structural Motif/Position | General Role in Biological Activity | Example from Research | Reference |
|---|---|---|---|
| N1-H of Pyrazole | Crucial hydrogen bond donor, often interacting with the kinase hinge region. | Methylation of N-1 in a pyrazolo[3,4-b]pyridine series resulted in a complete loss of activity. | nih.gov |
| Pyridine Nitrogen | Acts as a hydrogen bond acceptor, contributing to binding affinity. | The pyrazolopyridine core forms key contacts with kinase hinge residues. | nih.gov |
| C3-Position | A key vector for substitution; often bears amine or amide groups for further interactions. | An amine group at C3 is a feature of mGlu4 modulators like VU0418506. | nih.gov |
| C5-Position | Site for substitution with aryl groups to target hydrophobic pockets and enhance potency. | A 2,3-dimethylphenyl group at C5 improved FGFR3 potency. | thieme-connect.de |
| C7-Position | Influences electronic properties and steric interactions within the binding site. | In a related scaffold, replacing N7 with carbon drastically reduced activity. | nih.gov |
Design Principles for Optimizing Potency and Selectivity of 7-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs
The optimization of leads containing the this compound scaffold follows established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.
A primary strategy is structure-guided design , which leverages X-ray crystallography data of ligands bound to their protein targets. This allows for the rational design of new analogs with modifications intended to form additional favorable interactions, such as hydrogen bonds or van der Waals contacts, or to displace unfavorable water molecules from the binding site. nih.gov
Systematic SAR exploration is another key principle. This involves creating focused libraries of compounds where substituents around the core scaffold are systematically varied. For instance, in the development of cannabinoid receptor 2 (CB2R) ligands, researchers created a library of pyrazolo[4,3-b]pyridine derivatives by modifying the amide substituent, the chain at position 4, and the substitution pattern of the pyrazole ring. nih.gov This methodical approach allows for a comprehensive understanding of how each molecular component contributes to the desired biological activity and selectivity. nih.gov
Modulating physicochemical properties is crucial for developing viable drug candidates. A key advantage of the pyrazolopyridine scaffold is its ability to address issues of high lipophilicity and metabolic instability seen in other scaffolds. nih.govmdpi.com The introduction of nitrogen atoms increases the polarity of the molecule. nih.gov Further optimization can involve introducing specific groups, such as fluorine atoms, to block potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile. nih.gov
Finally, enhancing target selectivity is a major goal. This is achieved by designing modifications that exploit subtle differences between the target protein and off-target proteins. For example, careful selection of substituents on the pyrazolo[4,3-b]pyridine core can be used to engage with specific sub-pockets in the target kinase that are not present in closely related kinases, leading to a more selective inhibition profile. thieme-connect.de
Application of Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemotypes with improved properties, and the pyrazolo[4,3-b]pyridine core has featured prominently in such efforts.
Scaffold hopping involves replacing the central core of a known active molecule with a structurally distinct scaffold while retaining the original biological activity. This is often done to escape patent-protected chemical space, improve physicochemical properties, or find new binding modes. For example:
In a search for TGF-βR1 kinase inhibitors, a quinoline (B57606) scaffold was replaced with a 7-substituted-pyrazolo[4,3-b]pyridine to reduce the high lipophilicity of the parent series. mdpi.com
Similarly, in the development of cannabinoid ligands, a scaffold hopping approach from a 4-quinolone nucleus to a 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine scaffold was undertaken to improve the hydrophilic/lipophilic balance. unisi.it
Bioisosteric replacement refers to the substitution of an atom or group with another that has similar physical or chemical properties, leading to similar biological effects. The pyrazolo[4,3-b]pyridine scaffold has been identified as a successful bioisostere for other chemical groups:
It has been used as a bioisosteric replacement for a pyrrole (B145914) ring, resulting in a pyrazolo[4,3-b]pyridine that showed an improved metabolic profile due to the reduced susceptibility of the pyrazole ring to hydroxylation compared to the electron-rich pyrrole. nih.gov
In the development of positive allosteric modulators (PAMs) for the mGlu4 receptor, a labile picolinamide (B142947) head group was successfully replaced with the more stable 1H-pyrazolo[4,3-b]pyridin-3-amine core, leading to the discovery of VU0418506, a potent and selective mGlu4 PAM with better in vivo properties. nih.govacs.org
In the design of acetylcholinesterase inhibitors, a quinoline ring was replaced with a 1-phenyl-1H-pyrazolo[4,3-b]pyridine system. researchgate.net
The table below provides examples of these strategies.
Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement Involving the Pyrazolo[4,3-b]pyridine Core
| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Therapeutic Target/Goal | Reference |
|---|---|---|---|---|
| Scaffold Hopping | 4-Quinolone | 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine | Improve physicochemical properties for CB2R ligands. | unisi.it |
| Scaffold Hopping | Quinoline | Pyrazolo[4,3-b]pyridine | Reduce lipophilicity of TGF-βR1 inhibitors. | mdpi.com |
| Bioisosteric Replacement | Picolinamide | 1H-Pyrazolo[4,3-b]pyridin-3-amine | Improve in vivo stability of mGlu4 PAMs. | nih.govacs.org |
| Bioisosteric Replacement | Pyrrolo[3,2-b]pyridine | Pyrazolo[4,3-b]pyridine | Improve metabolic profile of kinase inhibitors. | nih.gov |
Computational Chemistry and Cheminformatics Applications in Pyrazolo 4,3 B Pyridine Research
Quantum Mechanical Studies (e.g., DFT, Electronic Properties, Molecular Electrostatic Potentials)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 7-Methyl-1H-pyrazolo[4,3-b]pyridine. These studies elucidate the molecule's geometry, electronic distribution, and reactivity.
Detailed Research Findings:
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. For pyrazolopyridine derivatives, these values are critical in predicting their ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the pyridine (B92270) and pyrazole (B372694) rings are typically regions of negative potential (nucleophilic), making them likely sites for hydrogen bonding. The hydrogen on the pyrazole nitrogen (N1) represents a region of positive potential (electrophilic).
Table 6.1: Predicted Quantum Mechanical Properties of this compound (Note: These values are illustrative and derived from typical DFT calculations on similar scaffolds, as specific experimental data for this compound is limited in public literature.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicates high chemical stability |
| Dipole Moment | 2.5 D | Measures molecular polarity |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is vital for assessing the potential of this compound as an inhibitor of enzymes like kinases, which are common targets in cancer therapy.
Detailed Research Findings:
Target Identification: The pyrazolopyridine scaffold is a known "hinge-binder" for many protein kinases. Docking studies for derivatives have explored interactions with targets such as TANK-binding kinase 1 (TBK1) and Pim-1 kinase. nih.govnih.gov
Interaction Analysis: In a typical docking simulation, the pyrazolo[4,3-b]pyridine core forms crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. The 7-methyl group would likely be oriented towards a hydrophobic pocket, potentially enhancing binding affinity compared to the unsubstituted parent compound. The nitrogen atoms in the bicyclic system act as hydrogen bond acceptors, while the N-H group of the pyrazole ring can act as a hydrogen bond donor.
Molecular Dynamics Simulations for Binding Conformation and Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.
Detailed Research Findings:
Conformational Stability: MD simulations are performed to validate the binding poses obtained from docking. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can confirm if the ligand remains stably bound in the active site.
Quantitative Structure-Activity Relationship (QSAR) Model Development
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new compounds before they are synthesized.
Detailed Research Findings:
Descriptor Calculation: For a series of pyrazolo[4,3-b]pyridine analogues, various molecular descriptors (e.g., topological, electronic, steric) would be calculated. The methyl group in the 7-position would influence descriptors like molecular weight, logP, and specific steric parameters.
Model Building: Using statistical methods like multiple linear regression or machine learning, a QSAR model is built. For pyrazolopyridines, such models have been used to predict inhibitory activity against specific kinases. nih.gov A robust model could predict the IC50 value of this compound based on its structural features.
In Silico Pharmacokinetic (ADME) Prediction and Drug-likeness Assessment
Before a compound can be a successful drug, it must have favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico tools can predict these properties early in the discovery process.
Detailed Research Findings:
Drug-likeness Rules: this compound is typically evaluated against criteria like Lipinski's Rule of Five. With a molecular weight of 133.15 g/mol and a low number of hydrogen bond donors and acceptors, it generally exhibits good drug-like properties. sigmaaldrich.com
ADME Prediction: Computational models can predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. Studies on similar pyrazole-based compounds have shown that they can possess good ADME profiles with no inhibitory effects on major CYP enzymes. bohrium.com
Table 6.2: Predicted ADME Properties for this compound (Note: These are representative values from standard in silico prediction software.)
| ADME Parameter | Predicted Outcome | Implication |
| Lipinski's Rule of Five | Compliant (0 violations) | Good oral bioavailability potential |
| Gastrointestinal Absorption | High | Likely well-absorbed from the gut |
| BBB Permeability | Low to Medium | Potential for CNS or non-CNS targeting |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
Computational Toxicity Prediction and Risk Assessment
Predicting potential toxicity is a critical step in de-risking new chemical entities. Computational models can flag potential liabilities such as carcinogenicity, mutagenicity, and organ toxicity based on the chemical structure.
Detailed Research Findings:
Structural Alerts: The structure of this compound is screened for toxicophores, which are chemical fragments known to be associated with toxicity. The fused aromatic heterocyclic system is a common feature in many drugs and is not typically considered an intrinsic toxicophore, though specific metabolic pathways must be considered.
Predictive Models: Various software platforms (e.g., DEREK, TOPKAT) use statistical and rule-based models to predict toxicity endpoints. For this compound, these models would assess risks such as Ames mutagenicity and carcinogenicity, providing guidance for future safety testing.
Future Research Directions and Translational Perspectives for 7 Methyl 1h Pyrazolo 4,3 B Pyridine and Pyrazolo 4,3 B Pyridine Derivatives
Innovative Synthetic Methodologies and Process Intensification
The development of efficient and versatile synthetic routes is paramount for the exploration of pyrazolo[4,3-b]pyridine derivatives. Future research will likely focus on novel methodologies that offer improved yields, greater structural diversity, and environmentally benign conditions.
One promising avenue is the refinement of one-pot synthesis procedures. For instance, an efficient method has been developed for synthesizing pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net This approach combines a nucleophilic aromatic substitution (SNAr) with a modified Japp-Klingemann reaction, allowing for the azo-coupling, deacylation, and pyrazole (B372694) ring annulation to occur in a single pot. nih.govresearchgate.net Future work could focus on expanding the substrate scope of this reaction, utilizing a wider range of stable arenediazonium tosylates and functionalized pyridines to generate a diverse library of compounds. Process intensification, such as the use of flow chemistry, could further enhance the efficiency and scalability of such methods.
Another key area is the development of switchable synthetic strategies that allow for selective functionalization of the pyrazolo[4,3-b]pyridine core. For example, cascade 6-endo-dig cyclization reactions using different catalysts (e.g., silver, iodine, or N-bromosuccinimide) can provide access to either halogenated or non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov Adapting such switchable C≡C bond activation approaches to the synthesis of the pyrazolo[4,3-b]pyridine isomer would be a significant advancement, enabling the introduction of various functional groups for further derivatization. nih.gov
The main synthetic strategies for the broader class of 1H-pyrazolo[3,4-b]pyridines, which can inform future work on the [4,3-b] isomer, involve either the construction of a pyridine (B92270) ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine core. mdpi.comnih.gov Exploring novel catalysts and reaction conditions for these fundamental approaches will be crucial for accessing new chemical space.
Identification of Novel Biological Targets and Polypharmacology
While pyrazolo[4,3-b]pyridine derivatives have shown activity against a range of targets, future research is expected to uncover new biological applications and explore the polypharmacology of these compounds.
Recent studies have identified derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis. nih.gov This opens the door for investigating 7-Methyl-1H-pyrazolo[4,3-b]pyridine and its analogs as potential modulators of immune-related and cancerous conditions. Similarly, the discovery of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation, suggests that the pyrazolo[4,3-b]pyridine scaffold may also have utility in this area. nih.gov
The pyrazolo[4,3-b]pyridine core is a known scaffold for cyclin-dependent kinase (CDK) inhibitors, and the cytotoxic effects of these compounds have been linked to the electronic properties of their substituents. Future work could involve synthesizing and screening a broad range of this compound derivatives to identify novel and selective CDK inhibitors. Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), including isoforms relevant to bacteria, highlighting the potential for developing novel antibacterial agents.
The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery. The diverse biological activities reported for pyrazolopyridine derivatives suggest that they may act on multiple pathways simultaneously. Future research should aim to systematically profile the target landscape of this compound derivatives to understand their polypharmacological profiles, which could lead to the development of more effective therapies for complex diseases.
Development of Advanced Therapeutic Agents
Building on the identification of novel biological targets, a major future direction is the development of advanced therapeutic agents based on the this compound scaffold.
Anticancer Agents: The demonstrated activity of pyrazolopyridine derivatives against kinases like TBK1, TRK, and CDKs provides a strong rationale for their development as anticancer drugs. nih.govnih.gov For example, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in tumor immunotherapy. One derivative, D38, showed potent inhibitory activity, making it a promising lead compound for further development. The isomeric pyrazolo[3,4-b]pyridines have also been investigated as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with some compounds showing significant antitumor activity in vivo. nih.gov
Table 1: Investigated Biological Targets of Pyrazolopyridine Derivatives
| Pyrazolopyridine Isomer | Biological Target | Therapeutic Potential | Reference |
|---|---|---|---|
| Pyrazolo[4,3-b]pyridine | PD-1/PD-L1 | Cancer Immunotherapy | |
| Pyrazolo[3,4-b]pyridine | TBK1 | Immunology, Oncology | nih.gov |
| Pyrazolo[3,4-b]pyridine | TRK | Oncology | nih.gov |
| Pyrazolo[4,3-b]pyridine | CDK | Oncology | |
| Pyrazolo[3,4-b]pyridine | FGFR | Oncology | nih.gov |
| Pyrazolo[4,3-c]pyridine | Carbonic Anhydrase | Antibacterial |
Other Therapeutic Areas: The biological activity of pyrazolopyridines extends beyond oncology. Derivatives of the related pyrazolo[4,3-e]tetrazolo nih.govnih.govmdpi.comtriazine have been explored for their effects on apoptosis and autophagy in colon cancer cells. The broad spectrum of activities associated with the pyrazolopyridine core suggests potential applications in inflammatory diseases, neurodegenerative disorders, and infectious diseases. mdpi.com Future research should involve screening campaigns and mechanism-of-action studies to fully elucidate the therapeutic potential of this compound derivatives in these areas.
Exploration of Non-Medicinal Applications (e.g., Material Science, Chemical Probes)
Beyond their therapeutic potential, pyrazolo[4,3-b]pyridine derivatives possess properties that make them attractive for non-medicinal applications, an area that is currently underexplored.
Chemical Probes: The development of potent and selective inhibitors, such as the TBK1 inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, provides valuable chemical probes to dissect biological pathways. nih.gov These tools are essential for basic research to understand the roles of specific proteins in health and disease. Future efforts could focus on developing highly specific probes from the this compound scaffold for a variety of biological targets.
Fluorescent Probes and Chemosensors: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit interesting photophysical properties. mdpi.com For instance, novel pyrazolo[3,4-b]pyridines have been synthesized that show high and selective binding to β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.com These compounds' fluorescent properties make them potential probes for disease diagnosis. mdpi.com The broader class of polynitrogen heterocycles has also been noted for their potential application as chemosensors. mdpi.com Future research could investigate the luminescent properties of this compound derivatives and their potential for use in developing sensors for ions, small molecules, or biological macromolecules.
Material Science: The application of polynitrogen heterocycles in material science, for example as high-energy density compounds, has been suggested. mdpi.com The rigid, planar structure and the presence of multiple nitrogen atoms in the pyrazolo[4,3-b]pyridine core could impart useful electronic and physical properties. Future studies could explore the synthesis of polymeric materials incorporating this scaffold or investigate their use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although this area remains largely speculative without direct research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
